tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate: is a synthetic organic compound with a complex structure. It is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperidine-1-carboxylate with 3-(2-methoxyphenyl)isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ureido group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group in the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
- tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-chlorophenyl)ureido)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-fluorophenyl)ureido)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and selectivity, making it a valuable compound in research and development.
Properties
IUPAC Name |
tert-butyl 4-[(2-methoxyphenyl)carbamoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-9-13(10-12-21)19-16(22)20-14-7-5-6-8-15(14)24-4/h5-8,13H,9-12H2,1-4H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJAYXHKPNLCMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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